Lipophilicity Differentiation: 2-Pyridyl vs. 4-Pyridyl Isomer XLogP3 Comparison
The computed lipophilicity of 1-(pyridin-2-ylmethyl)piperidin-4-ol (XLogP3 = 0.6) is higher than that of its 4-pyridyl isomer (XLogP3 = 0.4) [1][2]. This 0.2 log unit difference corresponds to a 1.58-fold higher predicted octanol-water partition coefficient for the 2-pyridyl congener, which may influence membrane permeability and protein-binding profiles in fragment-based campaigns.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.6 |
| Comparator Or Baseline | 1-(Pyridin-4-ylmethyl)piperidin-4-ol: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +0.2 (1.58-fold higher partition coefficient) |
| Conditions | PubChem XLogP3 3.0 computational prediction, identical algorithm for both compounds |
Why This Matters
Higher lipophilicity can improve passive membrane permeability, a key parameter in fragment-based screening where fragments often suffer from poor cellular penetration.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 45786835, 1-(Pyridin-2-ylmethyl)piperidin-4-ol; XLogP3 = 0.6. https://pubchem.ncbi.nlm.nih.gov/compound/914641-83-1 (accessed 2026-04). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 11145037, 1-(Pyridin-4-ylmethyl)piperidin-4-ol; XLogP3 = 0.4. https://pubchem.ncbi.nlm.nih.gov/compound/143398-11-0 (accessed 2026-04). View Source
